1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one
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Overview
Description
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . This compound is characterized by the presence of a phenyl group substituted with a 3,5-dimethoxyphenyl ethenyl moiety and an ethanone group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the condensation of 3,5-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to accommodate larger quantities and ensure safety and efficiency.
Chemical Reactions Analysis
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYZNRTVZTVQU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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